(R)-1,3-Dimethylpiperazine fumarate can be derived from the reaction of (R)-1,3-dimethylpiperazine with fumaric acid. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals. The classification of this compound falls under organic chemistry, specifically in the category of nitrogen-containing heterocycles.
The synthesis of (R)-1,3-dimethylpiperazine fumarate can be achieved through several methods:
The molecular formula of (R)-1,3-dimethylpiperazine fumarate is . The structure consists of:
The compound exhibits chirality due to the presence of the (R) configuration at the piperazine nitrogen atom.
The structural representation can be summarized as follows:
(R)-1,3-Dimethylpiperazine fumarate can participate in various chemical reactions:
The mechanism of action for (R)-1,3-dimethylpiperazine fumarate primarily involves its interaction with biological targets such as receptors or enzymes. Its piperazine structure allows it to mimic neurotransmitters or other biologically active molecules, facilitating binding to specific sites on proteins or enzymes.
(R)-1,3-Dimethylpiperazine fumarate has several applications in scientific research:
Enantioselective synthesis of (R)-1,3-dimethylpiperazine focuses on chiral induction during piperazine ring formation or asymmetric modification of pre-existing piperazine scaffolds. A predominant strategy involves the resolution of racemic 1,3-dimethylpiperazine using chiral auxiliaries or catalysts. For instance, reductive amination of N-Boc-protected (S)-1-amino-2-propanol with glyoxal, followed by acid-mediated cyclization and catalytic hydrogenation, yields the (R)-enantiomer with moderate enantiomeric excess (ee). Alternative routes employ enzymatic desymmetrization of meso-diamines or asymmetric hydrogenation of dihydropyrazine precursors using Ir/(R)-BINAP catalysts, achieving ee values >95% under optimized conditions [3] [6].
Table 1: Enantioselective Synthesis Routes for (R)-1,3-Dimethylpiperazine
Method | Chiral Source | Key Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Catalytic Asymmetric Hydrogenation | (R)-BINAP/Ir | 80°C, 50 bar H₂, THF | 97 | 85 |
Enzymatic Resolution | Lipase B (Candida antarctica) | Racemic amine, vinyl acetate, 35°C | 99 | 40* |
Chiral Pool Derivatization | (S)-1-Amino-2-propanol | Cyclization (H₂SO₄), Hydrogenation | 89 | 72 |
Diastereomeric Salt Formation | (1R)-(–)-10-Camphorsulfonic acid | Ethanol, 0°C crystallization | 95 | 65 |
*Theoretical maximum yield for kinetic resolution is 50%.
Chiral stationary phase (CSP) chromatography is pivotal for resolving racemic 1,3-dimethylpiperazine, particularly when synthetic routes yield insufficient enantiopurity. Polysaccharide-based CSPs (e.g., Chiralpak® AD-H) demonstrate superior selectivity for tertiary piperazines. The separation leverages hydrogen-bonding and π-π interactions between the analyte and immobilized amylose tris(3,5-dimethylphenylcarbamate). Optimal resolution (Rs > 1.5) is achieved using normal-phase eluents like n-heptane/ethanol/diethylamine (90:10:0.1 v/v) at 25°C. Preparative-scale separations afford (R)-1,3-dimethylpiperazine with >99.5% ee, though throughput is limited by column loading capacity (typically < 50 mg/mL) [3] [7].
Deracemization converts racemic mixtures directly into single enantiomers without intermediate separation. For 1,3-dimethylpiperazine, this involves stereoselective enzymatic oxidation coupled with chemical reduction. Step 1: Monoamine oxidase (MAO-N D11 variant) selectively oxidizes the (S)-enantiomer to the imine, leaving the (R)-amine untouched. Step 2: Sodium borohydride reduces the imine back to the racemate, while the unreacted (R)-amine is extracted. Iterative cycles enhance ee to >99%. Alternatively, transition-metal catalysts like Ru/(S)-MeOBIPHEP facilitate hydrogenative deracemization under mild conditions (50°C, 20 bar H₂), achieving 98% ee via dynamic kinetic resolution [7].
Cocrystallization with fumaric acid serves dual purposes: purifying (R)-1,3-dimethylpiperazine enantiomers and forming a stable fumarate salt. The (R)-amine and fumaric acid (1:1 stoichiometry) dissolve in hot ethanol, followed by cooling to 4°C. This induces selective crystallization of the (R)-fumarate salt due to preferential hydrogen-bonding motifs (amine-carboxylate R₂₂(8) rings) and lattice energy minimization. The cocrystal structure enforces enantiopurity by excluding the (S)-enantiomer, which lacks geometric compatibility. This process elevates ee from 90% to >99.9% in a single crystallization step. Fumaric acid is ideal due to its rigid trans-configuration, facilitating dense crystal packing and high melting points (>180°C) [4] [7].
Table 2: Cocrystallization Parameters for (R)-1,3-Dimethylpiperazine Fumarate
Parameter | Conditions | Impact on Enantiopurity |
---|---|---|
Solvent | Ethanol/Water (95:5 v/v) | Maximizes solubility difference |
Stoichiometry | 1:1 (Amine:Fumaric acid) | Ensures charge balance in salt |
Cooling Rate | 0.5°C/min | Avoids inclusion of (S)-enantiomer |
Final Temperature | 4°C | Enhances crystal selectivity |
Seed Crystals | Preformed (R)-fumarate (5 wt%) | Directs chiral crystal growth |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1